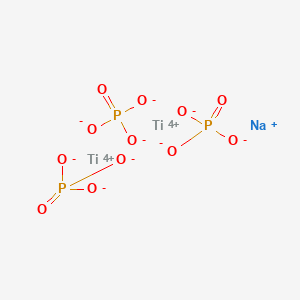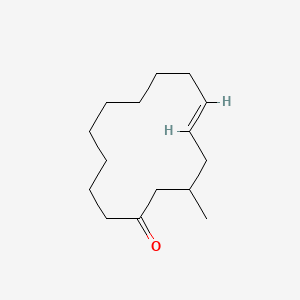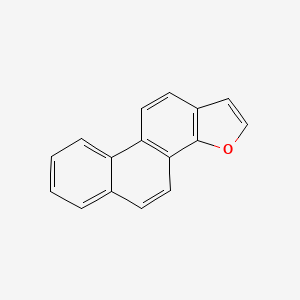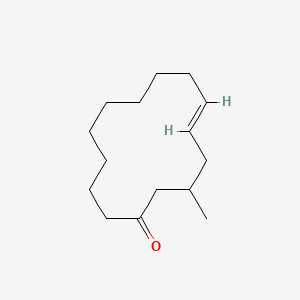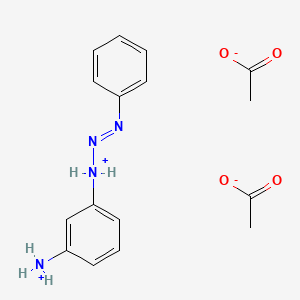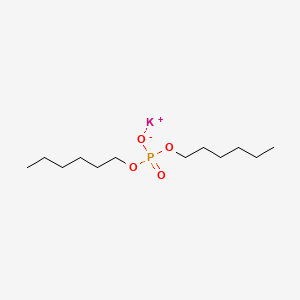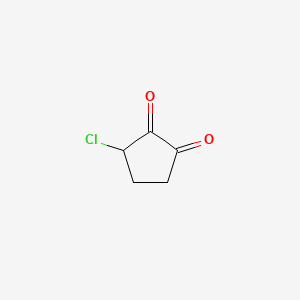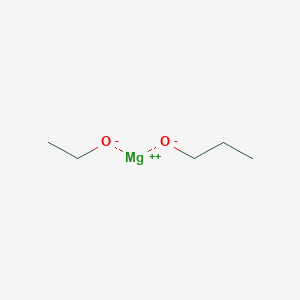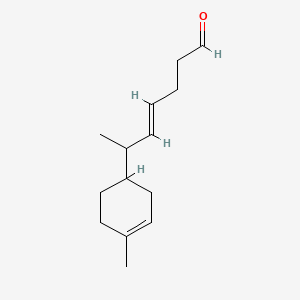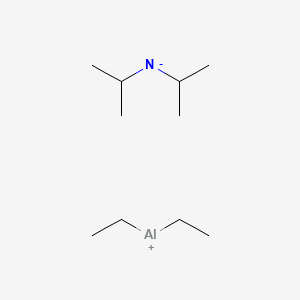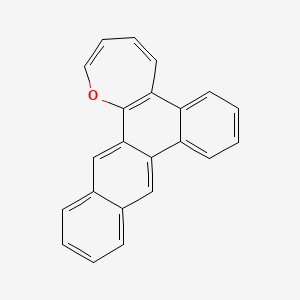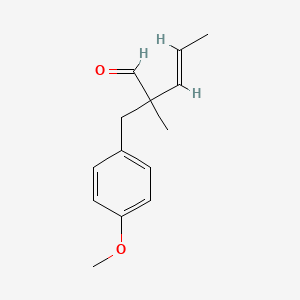
2-(p-Methoxybenzyl)-2-methylpent-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-methoxybenzyl)-2-methylpent-3-enal typically involves the reaction of p-methoxybenzaldehyde with other organic compounds under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of advanced technologies such as continuous flow reactors and automated synthesis systems is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(p-methoxybenzyl)-2-methylpent-3-enal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield p-methoxybenzoic acid, while reduction can produce p-methoxybenzyl alcohol .
Scientific Research Applications
2-(p-methoxybenzyl)-2-methylpent-3-enal has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(p-methoxybenzyl)-2-methylpent-3-enal involves its interaction with various molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in the inflammatory response. Similarly, its anti-cancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(p-methoxybenzyl)-2-methylpent-3-enal include:
- 4-Methoxybenzaldehyde
- 2-Methylpent-3-enal
- Benzyl alcohol derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. For example, the presence of both the methoxy group and the enal structure contributes to its distinct reactivity and potential biological activities .
Properties
CAS No. |
85136-04-5 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(E)-2-[(4-methoxyphenyl)methyl]-2-methylpent-3-enal |
InChI |
InChI=1S/C14H18O2/c1-4-9-14(2,11-15)10-12-5-7-13(16-3)8-6-12/h4-9,11H,10H2,1-3H3/b9-4+ |
InChI Key |
BUBYHHZFOXNUOF-RUDMXATFSA-N |
Isomeric SMILES |
C/C=C/C(C)(CC1=CC=C(C=C1)OC)C=O |
Canonical SMILES |
CC=CC(C)(CC1=CC=C(C=C1)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


